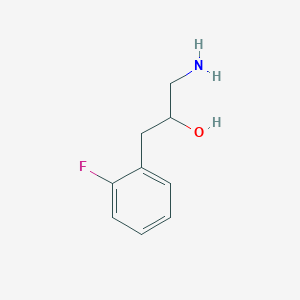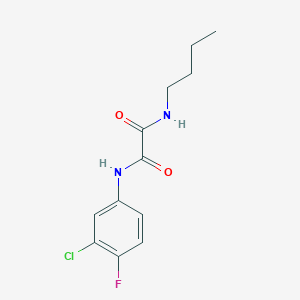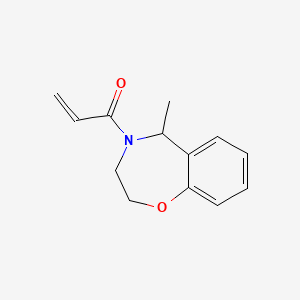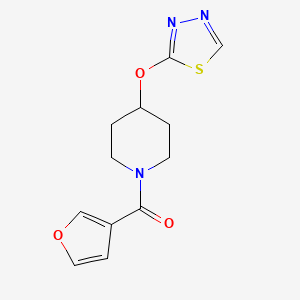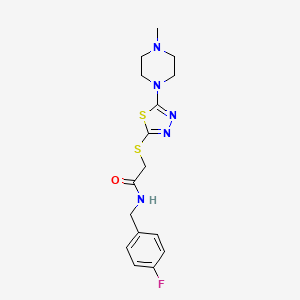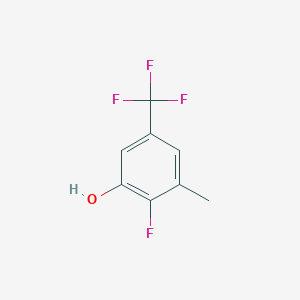
2-Fluoro-3-methyl-5-(trifluoromethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Fluoro-3-methyl-5-(trifluoromethyl)phenol” is a chemical compound with the CAS Number: 2383817-73-8 . It has a molecular weight of 194.13 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H6F4O/c1-4-2-5 (8 (10,11)12)3-6 (13)7 (4)9/h2-3,13H,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, related compounds such as 2-Fluoro-5-(trifluoromethyl)phenylboronic acid have been used as reactants for functionalization via lithiation and reaction with electrophiles .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.科学的研究の応用
Chemical Structure Analysis and Reactivity
The reactivity and structural analysis of trifluoromethyl-substituted compounds, including analogs similar to 2-Fluoro-3-methyl-5-(trifluoromethyl)phenol, have been detailed through crystallography. Studies have revealed how the dihedral angles and distances between atoms in such molecules contribute to their chemical properties and potential applications in fields like agrochemicals and pharmaceuticals. These structural insights are crucial for understanding the interaction mechanisms of these compounds at the molecular level (Li et al., 2005).
Biocatalytic Applications
Research has shown the feasibility of introducing the trifluoromethyl group into unprotected phenols using a biocatalyst, which highlights a novel approach for the modification of phenolic compounds with potential applications in developing advanced materials. This method demonstrates the expanding role of biocatalysis in organofluorine chemistry, providing a greener alternative to traditional chemical synthesis (Simon et al., 2016).
Environmental Sensing and Bioimaging
Fluorinated o-aminophenol derivatives have been developed for the measurement of intracellular pH, showcasing the utility of fluoro-functionalized compounds in bioimaging and environmental sensing. These derivatives demonstrate the versatility of fluorinated phenols in creating sensitive probes for biological and environmental analysis (Rhee et al., 1995).
Polymer Science
Novel poly(arylene ether)s based on bisfluoro monomers, including those derived from fluorinated phenolic compounds, exhibit high glass-transition temperatures and thermal stability, highlighting their potential in creating high-performance polymers. These materials' solubility and thermal properties make them suitable for a wide range of industrial applications, from electronics to aerospace (Salunke et al., 2007).
Pharmaceutical Research
The synthesis and herbicidal activity of novel derivatives of this compound have been explored, indicating the potential of such compounds in developing new agrochemicals. This research demonstrates the broader implications of fluorinated phenolic compounds in synthesizing bioactive molecules with specific applications in agriculture and pest management (Wu et al., 2011).
Safety and Hazards
The safety data sheet indicates that “2-Fluoro-3-methyl-5-(trifluoromethyl)phenol” may be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
特性
IUPAC Name |
2-fluoro-3-methyl-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O/c1-4-2-5(8(10,11)12)3-6(13)7(4)9/h2-3,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBYXDBBXQYLDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

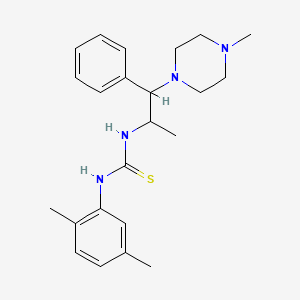
![1-(cyclohexylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2606233.png)

![4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B2606236.png)

![3-Cyclobutyl-6-[4-(4-methylpyrimidin-2-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2606242.png)

